![molecular formula C9H10F4N2 B13047086 (1R)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13047086.png)
(1R)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine is a compound characterized by the presence of a fluorinated aromatic ring and an ethane-1,2-diamine moiety. The compound’s unique structure, featuring both fluoro and trifluoromethyl groups, makes it of significant interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This process can be achieved using carbon-centered radical intermediates . The reaction conditions often require the presence of a suitable radical initiator and a source of trifluoromethyl radicals, such as CF₃SO₂Na under metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale radical trifluoromethylation processes, optimized for high yield and purity. The use of photoredox catalysis has also been explored for the trifluoromethylation of various substrates, providing an efficient and scalable approach .
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The aromatic ring can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of electron-withdrawing fluoro and trifluoromethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoro-substituted quinones, while reduction can produce various amine derivatives. Substitution reactions can introduce different functional groups onto the aromatic ring, leading to a diverse array of substituted products.
Wissenschaftliche Forschungsanwendungen
(1R)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules, which are valuable in materials science and organic synthesis.
Biology: Its unique structure allows it to interact with biological molecules, making it a useful probe in biochemical studies.
Medicine: The compound’s potential pharmacological properties are being explored for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and advanced materials, particularly those requiring high thermal and chemical stability.
Wirkmechanismus
The mechanism by which (1R)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluoro and trifluoromethyl groups enhances its binding affinity and specificity, allowing it to modulate various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
α-(Trifluoromethyl)styrenes: These compounds are versatile intermediates in organic synthesis and share the trifluoromethyl group with (1R)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine.
Trifluoromethane: A simpler compound with a trifluoromethyl group, used in various chemical applications.
Uniqueness
The uniqueness of this compound lies in its combination of fluoro and trifluoromethyl groups on an aromatic ring, coupled with an ethane-1,2-diamine moiety. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C9H10F4N2 |
|---|---|
Molekulargewicht |
222.18 g/mol |
IUPAC-Name |
(1R)-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C9H10F4N2/c10-7-2-5(8(15)4-14)1-6(3-7)9(11,12)13/h1-3,8H,4,14-15H2/t8-/m0/s1 |
InChI-Schlüssel |
FWFMYGKUYQPYCO-QMMMGPOBSA-N |
Isomerische SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)[C@H](CN)N |
Kanonische SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)C(CN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





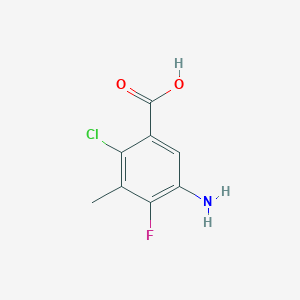


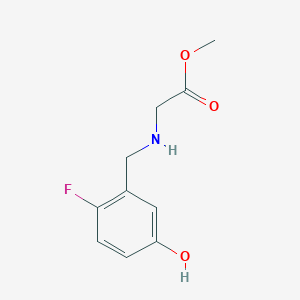
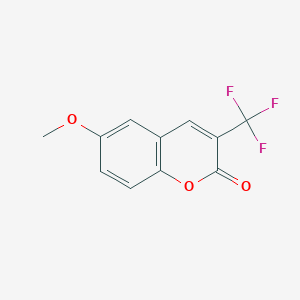
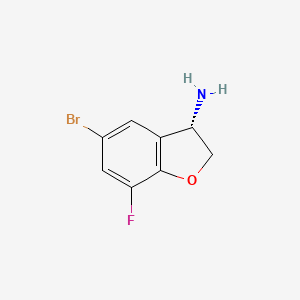
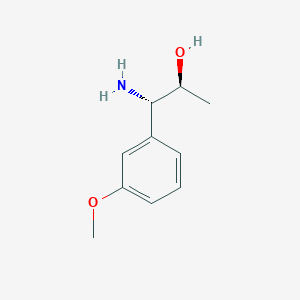

![methyl 3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanoate](/img/structure/B13047065.png)
![Tert-butyl (2-(4-bromophenyl)imidazo[1,2-A]pyrazin-3-YL)carbamate](/img/structure/B13047071.png)

